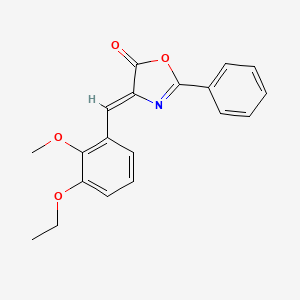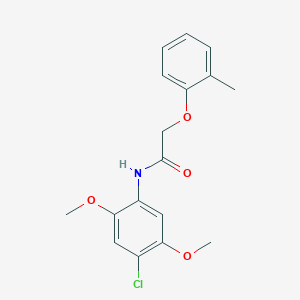
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide, also known as PQQ (Pyrroloquinoline quinone), is a redox cofactor that is involved in several biological processes. It was first discovered in bacteria in the late 1970s and later found to be present in higher organisms, including humans. The unique chemical structure of PQQ enables it to participate in various biochemical reactions, making it an essential molecule for many physiological functions.
Wirkmechanismus
The mechanism of action of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is not fully understood, but it is believed to act as a redox cofactor, participating in several biochemical reactions. 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide can also activate various signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has several biochemical and physiological effects, including promoting the growth of new mitochondria, enhancing cognitive function, and reducing inflammation. 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has also been shown to improve cardiovascular health and reduce the risk of chronic diseases such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has several advantages for lab experiments, including its stability and solubility in water. However, 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is relatively expensive, and its synthesis is a complex process, making it challenging to obtain in large quantities.
Zukünftige Richtungen
Several areas of research are currently being explored regarding 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide, including its potential therapeutic applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Future studies will also focus on the mechanism of action of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide and its interactions with other molecules in the body. Additionally, researchers will explore the potential of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide as a dietary supplement and its safety profile in humans.
Conclusion:
In conclusion, 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is a unique redox cofactor that plays a crucial role in several biological processes. Its potential therapeutic applications make it an essential molecule for many physiological functions. While more research is needed to fully understand the mechanism of action of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide, its antioxidant and mitochondrial-enhancing properties make it a promising candidate for the treatment of several diseases.
Synthesemethoden
The synthesis of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is a complex process that involves several steps. The most common method of synthesizing 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is through the oxidation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 3-aminophenol and subsequent cyclization. This process yields a mixture of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide and its derivatives, which can be separated and purified using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has antioxidant properties and can protect against oxidative stress, which is linked to several diseases, including Alzheimer's and Parkinson's. 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has also been shown to enhance mitochondrial function, which is essential for cellular energy production.
Eigenschaften
IUPAC Name |
2-butyl-1-methyl-3-propylquinolin-4-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2.HI/c1-4-6-11-15-13(9-5-2)17(18)14-10-7-8-12-16(14)19(15)3;/h7-8,10,12,18H,4-6,9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAHEWNEKCZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=N)C2=CC=CC=C2N1C)CCC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1-methyl-3-propyl-1H-quinolin-4-ylideneamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)

![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)
![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)

![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)
![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)